molecular formula C21H31FN4O11 B12810949 Enoxiacin Gluconate

Enoxiacin Gluconate

Cat. No.: B12810949
M. Wt: 534.5 g/mol
InChI Key: ATNXSSJEIMKNDX-UHFFFAOYSA-N
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Description

Historical Trajectory of Quinolone Antibiotics in Antimicrobial Research

The journey of quinolone antibiotics began with an accidental discovery in the 1960s during the synthesis of the antimalarial drug chloroquine. oup.com The first compound identified was nalidixic acid, technically a naphthyridine, which was found to inhibit bacterial DNA replication by targeting topoisomerase type II enzymes. nih.gov Approved for clinical use in 1967, nalidixic acid was effective against Gram-negative bacteria in urinary tract infections but had limitations, including a narrow spectrum of activity, low serum concentrations, and the rapid development of bacterial resistance. nih.gov

This initial discovery spurred decades of research focused on modifying the basic 4-quinolone core structure to enhance antimicrobial efficacy and pharmacokinetic properties. nih.gov These efforts led to the classification of quinolones into distinct generations, each marked by significant advancements.

The introduction of a fluorine atom at the C-6 position and a piperazine (B1678402) ring at the C-7 position in the 1980s gave rise to the second-generation quinolones, known as fluoroquinolones. oup.cominfectweb.com This group, which includes enoxacin (B1671340), norfloxacin (B1679917), and ciprofloxacin (B1669076), demonstrated a broader spectrum of activity, encompassing Gram-positive bacteria and improved potency against Gram-negative organisms. oup.com Subsequent generations further expanded this activity, with third-generation agents like levofloxacin (B1675101) showing enhanced efficacy against pneumococci and fourth-generation drugs like moxifloxacin (B1663623) exhibiting activity against anaerobic bacteria. oup.cominfectweb.com The structural modifications across generations aimed to improve tissue penetration, extend the half-life for more convenient dosing, and overcome emerging resistance mechanisms. nih.gov The primary mechanism of action for fluoroquinolones remains the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA synthesis and repair. nih.govncats.io

Table 1: Generations of Quinolone Antibiotics

Generation Key Examples Primary Spectrum of Activity Year Introduced (Approx.)
First Nalidixic acid, Cinoxacin Primarily Gram-negative enteric bacilli infectweb.comwikipedia.org 1960s-1970s nih.govwikipedia.org
Second Enoxacin, Ciprofloxacin, Norfloxacin Broadened spectrum including some Gram-positive bacteria and Pseudomonas aeruginosa oup.comnih.gov 1980s oup.com
Third Levofloxacin, Sparfloxacin Enhanced activity against Gram-positive bacteria, especially Streptococcus pneumoniae oup.com 1990s infectweb.com
Fourth Moxifloxacin, Gemifloxacin Broad-spectrum including Gram-positive, Gram-negative, and anaerobic bacteria oup.cominfectweb.com Late 1990s-2000s

Overview of Gluconate Salts in Pharmaceutical and Chemical Sciences

Gluconate salts, the salts of gluconic acid, are widely utilized in the pharmaceutical industry, primarily as excipients. atamanchemicals.compfanstiehl.com Gluconic acid is a mild organic acid derived from the oxidation of glucose. patsnap.comontosight.ai Its salts, such as sodium gluconate and calcium gluconate, are valued for several key properties that make them advantageous in drug formulation. ontosight.aisudeeppharma.com

A primary characteristic of gluconate salts is their high water solubility. ontosight.aisudeeppharma.com This property is particularly beneficial for formulating drugs that are otherwise poorly soluble, enhancing their dissolution and potential bioavailability. sudeeppharma.com In addition to solubility enhancement, gluconate salts are recognized for their ability to act as effective chelating agents, binding with metal ions to prevent undesirable reactions and improve the stability of formulations. atamanchemicals.compatsnap.com Sodium gluconate, for example, is known to chelate calcium, iron, and magnesium ions. atamanchemicals.com

Furthermore, gluconate salts can serve as buffering agents, helping to maintain a stable pH in pharmaceutical preparations, which is often crucial for the stability and efficacy of the active pharmaceutical ingredient (API). pfanstiehl.com Their mild taste and non-irritating nature make them suitable for a variety of formulations, including oral solutions, syrups, and injectable preparations. sudeeppharma.com

Table 2: Properties and Applications of Gluconate Salts in Pharmaceuticals

Property Description Common Application
High Solubility Readily dissolves in water. sudeeppharma.com Used to formulate poorly soluble APIs for oral and injectable products. ontosight.aisudeeppharma.com
Chelating Agent Binds to metal ions, forming stable water-soluble complexes. patsnap.com Stabilizer in formulations, preventing degradation catalyzed by metal ions. atamanchemicals.com
Buffering Capacity Resists changes in pH, typically in the 6-8 range for sodium gluconate. pfanstiehl.com pH regulator in parenteral (injectable) formulations. pfanstiehl.com
Biocompatibility Generally well-tolerated and derived from a natural source (glucose). patsnap.comontosight.ai Excipient in various dosage forms, including large volume parenterals. pfanstiehl.com

Rationale for Investigating Enoxacin Gluconate as a Research Entity

The primary impetus for the development and investigation of enoxacin gluconate stems from a significant physicochemical limitation of the parent enoxacin molecule: its poor solubility in water. google.com Enoxacin, as a second-generation fluoroquinolone, possesses broad-spectrum antibacterial activity but its inherent insolubility presents a major challenge for developing certain types of pharmaceutical dosage forms, particularly aqueous solutions for parenteral (intravenous) administration. google.comnih.gov

The formation of a salt is a common and effective strategy in pharmaceutical sciences to modify the physical properties of a drug without altering its fundamental chemical structure and pharmacological activity. The selection of gluconic acid as the counter-ion to form a salt with enoxacin was a targeted approach to address the solubility issue. google.com The rationale is based on the well-established properties of gluconate salts, namely their high water solubility. sudeeppharma.commdpi.com By converting enoxacin into its gluconate salt, researchers aimed to create a new chemical entity with significantly enhanced aqueous solubility, sufficient to achieve the concentrations required for clinical intravenous use. google.com This approach allows the potent antibacterial properties of enoxacin to be utilized in a stable, injectable format. google.com

Current Landscape and Gaps in Academic Research on Related Compounds

The current research landscape for quinolone antibiotics is extensive and multifaceted. A significant portion of academic and industrial research focuses on the synthesis of new quinolone derivatives to combat the growing problem of antimicrobial resistance. mdpi.com These efforts often involve chemical modifications at various positions on the quinolone core, such as the C-7 piperazinyl group, to create analogues with enhanced activity against resistant pathogens or even novel biological activities, such as anticancer properties. nih.govmdpi.comajol.info

Another active area of research involves the formulation of existing fluoroquinolones into new delivery systems or salt forms to improve their physicochemical properties. nih.gov This includes the creation of organic salts and ionic liquids to enhance solubility and bioavailability. nih.govmdpi.com Studies have explored combining fluoroquinolones like ciprofloxacin and norfloxacin with various organic counter-ions, with gluconate being noted for yielding highly soluble products. mdpi.com

Despite this broad scope of research, a specific gap exists in the detailed, comparative academic study of different salt forms of enoxacin itself. While the development of enoxacin gluconate was driven by a clear formulation need, much of the available information appears in patent literature rather than in peer-reviewed comparative studies. google.com There is a lack of publicly available research that systematically compares the physicochemical properties (e.g., solubility, stability, hygroscopicity) and in-vitro microbiological profiles of enoxacin gluconate against other potential enoxacin salts or the parent drug. Such studies would provide a deeper scientific understanding of the advantages conferred by the gluconate moiety beyond the primary goal of solubility enhancement.

Defining Key Research Objectives and Hypotheses for Enoxacin Gluconate Studies

Based on the rationale for its development, the key research objectives for studies on enoxacin gluconate can be clearly defined. The central hypothesis is that forming a gluconate salt of enoxacin will significantly improve its aqueous solubility and physicochemical stability for use in a liquid dosage form, without negatively impacting its intrinsic antibacterial activity.

Primary Research Objectives:

Synthesis and Characterization: To synthesize enoxacin gluconate and confirm its structure and purity using established analytical techniques (e.g., NMR, Mass Spectrometry, FTIR).

Physicochemical Profiling: To quantitatively determine and compare the key physicochemical properties of enoxacin gluconate versus the parent enoxacin base. This includes:

Solubility: Measuring aqueous solubility across a physiologically relevant pH range.

Stability: Assessing the chemical stability of enoxacin gluconate in both solid-state and in aqueous solution under various stress conditions (e.g., temperature, light).

Dissolution Rate: Comparing the rate at which the gluconate salt dissolves compared to the free base.

In-Vitro Microbiological Assessment: To verify that the formation of the gluconate salt does not alter the antibacterial spectrum or potency of enoxacin. This involves determining the Minimum Inhibitory Concentrations (MICs) of enoxacin gluconate against a panel of relevant bacterial pathogens and comparing them to the MICs of enoxacin. The underlying hypothesis is that the antibacterial activity, which resides in the enoxacin moiety, will be preserved. ncats.io

The successful achievement of these objectives would validate the hypothesis and provide a comprehensive scientific foundation for the use of enoxacin gluconate as a soluble and stable form of the antibiotic.

Properties

Molecular Formula

C21H31FN4O11

Molecular Weight

534.5 g/mol

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;2,3,4,5,6-pentahydroxyhexanoic acid;hydrate

InChI

InChI=1S/C15H17FN4O3.C6H12O7.H2O/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20;7-1-2(8)3(9)4(10)5(11)6(12)13;/h7-8,17H,2-6H2,1H3,(H,22,23);2-5,7-11H,1H2,(H,12,13);1H2

InChI Key

ATNXSSJEIMKNDX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.O

Origin of Product

United States

Synthetic Strategies and Chemical Modifications of Enoxiacin Gluconate

Established Methodologies for the Synthesis of Gluconate Salts

Gluconate, the conjugate base of gluconic acid, can be produced through various methods, ranging from biological fermentation to electrochemical and chemical synthesis. These methods offer different advantages in terms of efficiency, cost, and environmental impact.

Microbial Fermentation-Based Approaches for Gluconate Production

Microbial fermentation is a widely used and cost-effective method for the large-scale production of gluconic acid and its salts. This biotechnological approach leverages the metabolic pathways of various microorganisms to convert glucose into gluconic acid.

The most common microorganisms employed for this purpose are fungi, particularly Aspergillus niger, and bacteria such as Gluconobacter oxydans. These organisms possess the enzyme glucose oxidase, which catalyzes the oxidation of glucose to glucono-δ-lactone. This lactone is then hydrolyzed, either spontaneously or by the enzyme lactonase, to yield gluconic acid.

C₆H₁₂O₆ + O₂ → C₆H₁₂O₇ (Gluconic Acid)

C₆H₁₂O₇ + NaOH → C₆H₁₁O₇Na + H₂O (Sodium Gluconate)

Table 1: Microorganisms and Conditions for Gluconate Production

MicroorganismSubstrateKey EnzymeTypical Conditions
Aspergillus nigerGlucoseGlucose OxidaseAerobic, controlled pH and temperature
Gluconobacter oxydansGlucoseGlucose DehydrogenaseAerobic, controlled pH and temperature
Zymomonas mobilisGlucoseGlucose-fructose oxidoreductaseAnaerobic/Aerobic
Acetobacter speciesGlucoseGlucose DehydrogenaseAerobic

Electrochemical Synthesis Techniques for Gluconate Salts

Electrochemical methods offer an alternative to fermentation for the synthesis of gluconate salts. These techniques involve the oxidation of glucose at an electrode in an electrolytic cell. The process can be controlled by adjusting parameters such as electrode material, current density, and electrolyte composition.

In a typical setup, an aqueous solution of glucose is electrolyzed in the presence of a bromide salt, such as sodium bromide. At the anode, bromide ions are oxidized to bromine, which then acts as a chemical oxidizing agent to convert glucose to glucono-δ-lactone. The lactone subsequently hydrolyzes to gluconic acid. The addition of a base, such as calcium carbonate, neutralizes the acid to form the corresponding gluconate salt, in this case, calcium gluconate.

The electrochemical approach can offer high reaction rates and selectivity. However, factors such as electrode fouling and the energy-intensive nature of the process are important considerations for industrial-scale production.

Chemical Derivatization Routes to Various Gluconate Compounds

Gluconic acid and its salts can be chemically modified to produce a variety of derivatives, including esters and amides. These derivatization reactions typically involve the carboxylic acid group of gluconic acid or the hydroxyl groups along its carbon chain.

Esterification: Gluconate esters can be synthesized by reacting gluconic acid or its lactone form with an alcohol in the presence of an acid catalyst. This Fischer esterification reaction is an equilibrium process, and the removal of water can drive the reaction towards the formation of the ester. For example, the reaction of glucono-δ-lactone with methanol in the presence of a catalytic amount of sulfuric acid yields methyl gluconate.

Amidation: The formation of gluconamides can be achieved by reacting glucono-δ-lactone with an amine. This reaction is generally more facile than the direct amidation of the free carboxylic acid. The lactone ring is opened by the nucleophilic amine to form the corresponding amide. For instance, reacting glucono-δ-lactone with ammonia yields gluconamide. Substituted amides can be prepared using primary or secondary amines.

Approaches to the Synthesis of Enoxacin (B1671340) Precursors and Related Quinolones

Enoxacin is a synthetic fluoroquinolone antibiotic belonging to the naphthyridone class. Its synthesis involves the construction of the core heterocyclic ring system followed by the introduction of various substituents. A common and versatile method for the synthesis of the quinolone and naphthyridone ring system is the Gould-Jacobs reaction.

This reaction involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEMM), followed by a thermal cyclization to form the 4-hydroxy-3-carbethoxyquinolone or naphthyridone ring. Subsequent modifications, such as hydrolysis, decarboxylation, and introduction of substituents at various positions, lead to the final quinolone antibiotic.

A key precursor in the synthesis of enoxacin is 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid . The synthesis of this intermediate often starts from a substituted aminopyridine. For example, 2-amino-3-fluoropyridine can be reacted with diethyl ethoxymethylenemalonate, followed by cyclization, N-ethylation, and chlorination to yield the desired precursor. The final step in the synthesis of enoxacin involves the nucleophilic substitution of the chlorine atom at the 7-position with piperazine (B1678402).

Table 2: Key Reactions in Quinolone Synthesis

Reaction NameDescriptionStarting Materials ExampleProduct Example
Gould-Jacobs ReactionCondensation of an aniline with diethyl ethoxymethylenemalonate followed by thermal cyclization.Aniline, Diethyl ethoxymethylenemalonate4-Hydroxyquinoline-3-carboxylate
Conrad-Limpach-Knorr SynthesisReaction of an aniline with a β-ketoester.Aniline, Ethyl acetoacetate4-Methyl-2-quinolone
Friedländer AnnulationReaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.2-Aminobenzaldehyde, AcetaldehydeQuinoline (B57606)

Proposed Synthetic Pathways for Enoxacin Gluconate Formation

The formation of enoxacin gluconate from its constituent components, enoxacin and gluconic acid, is a straightforward acid-base reaction.

Salt Formation via Acid-Base Reactions

Enoxacin is a zwitterionic molecule, possessing both a carboxylic acid group and a basic piperazine ring. In an acidic medium, the piperazine nitrogen can be protonated, forming a cation. Gluconic acid, on the other hand, is a weak acid that can donate a proton from its carboxylic acid group to form the gluconate anion.

The synthesis of enoxacin gluconate can be achieved by reacting enoxacin with gluconic acid in a suitable solvent. The proton transfer from the carboxylic acid of gluconic acid to the basic nitrogen of the piperazine ring of enoxacin results in the formation of the enoxacin gluconate salt.

The reaction can be represented as:

Enoxacin + Gluconic Acid ⇌ Enoxacin Gluconate

The equilibrium of this reaction can be influenced by the choice of solvent and the stoichiometry of the reactants. The resulting salt can then be isolated by crystallization or precipitation. The formation of the salt can be confirmed by various analytical techniques, including spectroscopy and elemental analysis, which would show the presence of both the enoxacin and gluconate moieties in the final product.

Purification and Isolation Techniques for Enoxiacin Gluconate

The purification and isolation of Enoxacin Gluconate are critical steps to ensure the quality, purity, and stability of the final active pharmaceutical ingredient. The process typically involves separating the desired compound from starting materials, byproducts, and other impurities generated during synthesis. While literature specifically detailing the purification of the gluconate salt is limited, methods can be inferred from the preparation of enoxacin injections and general techniques for fluoroquinolones.

A common method involves crystallization and filtration. One patented process for preparing enoxacin injections describes dissolving the crude enoxacin, adjusting the pH to facilitate dissolution, and then treating the solution with activated carbon. google.com The activated carbon acts as a decolorizing and purifying agent by adsorbing colored impurities and other organic molecules. google.com Following this treatment, the mixture is filtered, typically using a Buchner funnel, to remove the activated carbon and any other solid impurities. google.com The purified filtrate, containing the enoxacin salt, can then be further processed, for instance, by aseptic filtration through microporous membranes (e.g., 0.22 µm) to ensure sterility for injectable formulations. google.com

Chromatographic techniques are also widely employed for the purification and analysis of fluoroquinolone antibiotics. High-Performance Liquid Chromatography (HPLC) is a robust and sensitive method for the simultaneous determination and separation of multiple fluoroquinolones. nih.gov HPLC methods, often using a C18 column and a mobile phase consisting of acetonitrile and an acidic buffer, can effectively separate the active drug from its degradation products and other impurities. nih.govacs.org Thin-Layer Chromatography (TLC) is another technique used for the separation of fluoroquinolones, which can be optimized by adjusting the stationary phase (e.g., silica gel) and the mobile phase composition to achieve good separation. researchgate.net

These techniques are summarized in the table below.

TechniqueDescriptionPurpose
Activated Carbon Treatment The solution containing crude Enoxacin Gluconate is treated with activated carbon, which adsorbs impurities. google.comRemoval of colored impurities and organic byproducts.
Filtration The solution is passed through a filter medium (e.g., Buchner funnel, microporous membrane) to remove solid particles. google.comRemoval of activated carbon and other particulate matter; sterilization.
Crystallization Involves dissolving the compound in a suitable solvent and then changing conditions (e.g., temperature, solvent composition) to induce the formation of pure crystals. Cocrystals with other molecules like dicarboxylic acids have been synthesized to create stable crystal structures. scirp.orgnih.govIsolation of the compound in a highly purified solid state.
High-Performance Liquid Chromatography (HPLC) A high-pressure chromatographic technique that separates components of a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. nih.govHigh-resolution separation, quantification of purity, and isolation of the pure compound.
Thin-Layer Chromatography (TLC) A chromatographic technique using a thin layer of adsorbent material on a flat carrier. It is used to separate non-volatile mixtures. researchgate.netMonitoring reaction progress, identifying compounds, and determining purity.

Strategies for Structural Modification and Derivatization of this compound

Structural modification of the enoxacin molecule is a key strategy in medicinal chemistry to explore and optimize its biological activities, overcome bacterial resistance, and investigate its mechanism of action. mdpi.comnih.govnih.gov Research has primarily focused on modifying the active enoxacin moiety rather than its gluconate salt component.

Modifications to the Quinolone Core for Research Probing

The 1,8-naphthyridine (B1210474) core of enoxacin presents several positions that are amenable to chemical modification, with positions C-3 and C-7 being the most extensively studied. mdpi.com These modifications are crucial for transforming the antibacterial agent into analogs with other potential therapeutic applications, such as anticancer activity. mdpi.com

C-7 Position (Piperazinyl Group): The piperazinyl ring at the C-7 position is a common target for derivatization. Modifications at this site can significantly influence the compound's spectrum of activity and potency. mdpi.com For instance, reacting enoxacin with various electrophiles at the terminal nitrogen of the piperazine ring can yield a wide range of derivatives. Synthesized analogs with different substituents on the piperazinyl moiety have been evaluated for their antibacterial activity against various strains, with some derivatives showing appreciable activity against organisms like B. subtilis. mdpi.com

C-3 Position (Carboxylic Acid Group): The carboxylic acid group at the C-3 position is vital for the molecule's interaction with its target enzyme, DNA gyrase. mdpi.com This functional group can be modified, for example, through amidation. The synthesis of carboxamide derivatives has been achieved by reacting enoxacin with various aromatic amines. mdpi.com These modifications can lead to compounds with altered biological profiles, including enhanced antimicrobial effectiveness against Gram-negative bacteria. mdpi.com

Modification SiteType of ModificationReagents/ConditionsResulting DerivativesPurpose/Observed Effects
C-7 (Piperazinyl) Nucleophilic substitutionReaction with various electrophiles (e.g., substituted benzaldehydes) in solvents like DMF. mdpi.comPiperazinyl-substituted analogs. mdpi.comActivity profiling against different bacterial strains. mdpi.com
C-3 (Carboxylic Acid) AmidationReaction with aromatic amines or phenyl hydrazine, often preceded by esterification of the carboxylic acid. mdpi.comCarboxamides and carbohydrazides. mdpi.comEnhanced antimicrobial activity, particularly against Gram-negative bacteria. mdpi.com

Chemical Alterations of the Gluconate Moiety for Mechanistic Insight

The available scientific literature does not describe chemical alterations of the gluconate moiety of Enoxacin Gluconate for mechanistic insight. The gluconate component serves as a counter-ion, forming a salt with the basic enoxacin molecule to improve its aqueous solubility for formulation purposes, particularly for injections. google.com

Synthesis of Isomers and Stereoisomers for Activity Profiling

Stereochemistry can play a critical role in the biological activity of fluoroquinolone antibiotics. mdpi.com While the enoxacin molecule itself is achiral (it does not have a stereocenter), other fluoroquinolones, such as ofloxacin, are chiral and exist as a racemic mixture of two enantiomers. nih.gov

Studies on these related compounds demonstrate the importance of isomerism in activity profiling. For ofloxacin, its two optically active isomers were synthesized and evaluated separately. nih.gov The results showed a significant difference in antibacterial potency: the (-)-ofloxacin isomer was found to be 8 to 128 times more potent against various bacteria than the (+)-ofloxacin isomer. nih.gov The (-)-isomer was also approximately twice as active as the racemic mixture. nih.gov

The separation of such enantiomers is a key step in their analysis and profiling. Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique used for this purpose. nih.govresearchgate.netwvu.edu This method utilizes a chiral stationary phase (CSP) or a chiral additive in the mobile phase to differentially interact with each enantiomer, allowing for their separation and individual quantification. nih.govwvu.edu

For enoxacin, while stereoisomerism is not a factor for the parent molecule, the synthesis of various constitutional isomers and derivatives is a core strategy for activity profiling. mdpi.com By altering the connectivity and arrangement of atoms through the modification of the quinolone core, researchers can create a library of related but structurally distinct compounds. mdpi.com The evaluation of these analogs allows for the establishment of structure-activity relationships (SAR), providing insight into which chemical features are essential for the desired biological effect. nih.govnih.gov

Preclinical Investigations: in Vitro Mechanistic Studies of Enoxiacin Gluconate

Elucidation of Antimicrobial Mechanism of Action

The bactericidal effect of enoxacin (B1671340) is achieved through a multi-faceted disruption of bacterial DNA replication and maintenance.

The primary targets of enoxacin, like other fluoroquinolones, are two essential bacterial enzymes: DNA gyrase and topoisomerase IV. Current time information in Philadelphia, PA, US.frontiersin.org These enzymes are Type II topoisomerases that play crucial roles in managing the topology of DNA during replication, transcription, and repair. DNA gyrase introduces negative supercoils into bacterial DNA, a process vital for initiating replication. nih.govnih.gov Topoisomerase IV is primarily responsible for decatenating (unlinking) intertwined daughter chromosomes following replication, allowing for their segregation into daughter cells. nih.gov

Enoxacin binds to the complex formed between these enzymes and bacterial DNA, effectively trapping them. nih.gov This action inhibits their normal function of DNA breakage and reunion, leading to double-strand breaks in the bacterial chromosome. nih.gov The resulting damage triggers a cascade of events that ultimately leads to the inhibition of DNA replication and cell death. Current time information in Philadelphia, PA, US.nih.gov

In vitro studies have quantified the inhibitory activity of enoxacin against these enzymes. For instance, in Staphylococcus aureus, enoxacin has demonstrated significant inhibitory concentration (IC50) values against both DNA gyrase and topoisomerase IV, highlighting its dual-targeting capability.

Table 1: Inhibitory Activity of Enoxacin Against S. aureus Topoisomerases

Enzyme Target IC50 (μg/ml)
DNA Gyrase (Supercoiling) 126
Topoisomerase IV (Decatenation) 26.5

Data sourced from in vitro assays measuring enzyme activity. nih.gov

For enoxacin to reach its intracellular targets, it must first cross the bacterial cell envelope. The cellular permeability of quinolones is a complex process. In Gram-negative bacteria, the outer membrane presents a significant barrier, and entry is often facilitated through porin channels. asm.org Once across the outer membrane, the drug must traverse the periplasmic space and the inner cytoplasmic membrane.

Studies have shown that enoxacin is effectively absorbed and widely distributed throughout body tissues, with concentrations in tissue often surpassing those in serum. Current time information in Philadelphia, PA, US. This suggests efficient cellular permeability and accumulation, which is critical for its antibacterial efficacy, particularly against intracellular pathogens. However, the drug's ability to accumulate can be counteracted by bacterial defense mechanisms, such as efflux pumps, which actively expel the drug from the cell. jidc.orgresearchgate.net The balance between influx and efflux determines the intracellular concentration of enoxacin and, consequently, its antibacterial potency.

The inhibition of DNA gyrase and topoisomerase IV by enoxacin directly disrupts the pathways of nucleic acid synthesis. mdpi.comasm.org By preventing the necessary supercoiling and unlinking of DNA, the entire process of DNA replication is halted. Current time information in Philadelphia, PA, US.nih.gov In sensitive bacterial strains, exposure to enoxacin can completely inhibit DNA synthesis within minutes. nih.gov This rapid blockade of a fundamental cellular process explains the potent bactericidal nature of the drug. nih.gov Furthermore, at sub-inhibitory concentrations, enoxacin has been shown to induce the bacterial SOS response, a global response to DNA damage, further underscoring its impact on nucleic acid integrity. nih.gov

Research into Mechanisms of Antimicrobial Resistance to Quinolones and Enoxacin Gluconate

The emergence of bacterial resistance to fluoroquinolones, including enoxacin, is a significant clinical concern. The primary mechanisms involve the active removal of the drug from the cell and modifications to the drug's target enzymes.

Efflux pumps are membrane proteins that function as molecular exporters, actively transporting a wide range of substrates, including antibiotics like enoxacin, out of the bacterial cell. nih.govmdpi.com Overexpression of these pumps is a major mechanism of resistance, as it prevents the drug from reaching a sufficiently high intracellular concentration to inhibit its targets. nih.gov

Several families of efflux pumps contribute to quinolone resistance in both Gram-positive and Gram-negative bacteria:

Resistance-Nodulation-Division (RND) Family: Prevalent in Gram-negative bacteria, pumps like AcrAB-TolC in E. coli and MexAB-OprM in P. aeruginosa are major contributors to multidrug resistance, including resistance to fluoroquinolones. turkjps.orgasm.orgtandfonline.com

Major Facilitator Superfamily (MFS): This family includes pumps like NorA in S. aureus, which confers resistance to hydrophilic fluoroquinolones. frontiersin.orgnih.gov

Multidrug and Toxic Compound Extrusion (MATE) Family: Pumps such as NorM in Vibrio parahaemolyticus belong to this family and can efflux fluoroquinolones. nih.gov

The presence and expression level of these pumps are critical determinants of the minimum inhibitory concentration (MIC) of enoxacin for a given bacterial strain. mdpi.com

Table 2: Major Efflux Pump Families Conferring Quinolone Resistance

Efflux Pump Family Example Pump(s) Host Bacteria Example(s)
Resistance-Nodulation-Division (RND) AcrAB-TolC, MexAB-OprM E. coli, P. aeruginosa
Major Facilitator Superfamily (MFS) NorA, Lde S. aureus, L. monocytogenes
Multidrug and Toxic Compound Extrusion (MATE) NorM, FepA V. parahaemolyticus, L. monocytogenes

This table summarizes key efflux pump families involved in resistance. frontiersin.orgnih.govnih.govasm.org

The most significant mechanism leading to high-level fluoroquinolone resistance involves mutations in the genes that encode the subunits of DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). nih.govfrontiersin.org These mutations typically occur in a specific, localized domain of the genes known as the Quinolone Resistance-Determining Region (QRDR). jidc.orgfrontiersin.org

Alterations in the amino acid sequence of the QRDR reduce the binding affinity of enoxacin to the enzyme-DNA complex, thereby diminishing its inhibitory effect. asm.org In many Gram-negative bacteria, the primary target is DNA gyrase, and a single mutation in the gyrA gene can lead to a significant increase in resistance. nih.govplos.org Common mutations in E. coli GyrA occur at positions Serine-83 and Aspartate-87. frontiersin.orgasm.org In many Gram-positive bacteria, topoisomerase IV is the primary target. nih.gov The accumulation of mutations in both gyrA and parC often results in very high levels of resistance. plos.org

Studies on Mycobacterium tuberculosis have detailed how specific mutations affect susceptibility to various fluoroquinolones, including enoxacin.

Table 3: Effect of gyrA Mutations on Enoxacin MIC in M. tuberculosis

gyrA Mutation Enoxacin MIC (μg/ml) Fold Increase vs. Wild-Type
Wild-Type 2 -
A90V 16 8
D94G 8 4
D94H 16 8

Data from a study on reconstituted M. tuberculosis DNA gyrase enzymes. researchgate.netnih.gov

Table of Mentioned Compounds

Compound Name
Enoxacin
Enoxacin Gluconate
Kanamycin
Nalidixic Acid
Ofloxacin
Ciprofloxacin (B1669076)
Moxifloxacin (B1663623)
Gatifloxacin
Levofloxacin (B1675101)
Sparfloxacin

Enzyme-Mediated Inactivation and Degradation Pathways

The enzymatic inactivation or degradation of antibiotics is a primary mechanism of resistance, where bacteria acquire enzymes that modify, deactivate, or destroy the drug molecule. core.ac.ukscispace.com This process can involve chemical modification of the antibiotic, rendering it unable to bind to its target, or enzymatic degradation that breaks the compound down. scispace.com For fluoroquinolones like enoxacin, resistance is often associated with mutations in target enzymes or efflux pumps; however, enzymatic inactivation represents another potential pathway. Studies have noted the effects of enoxacin in the context of other drugs, such as its potential interaction with the inactivation of piperacillin (B28561). core.ac.uk The development of resistance can be facilitated by enzymes that deactivate antibacterial agents. google.com While the primary resistance mechanisms to enoxacin involve target site mutations, the possibility of enzymatic modification, although less common for fluoroquinolones than for other antibiotic classes like beta-lactams, remains a relevant area of investigation in preclinical studies.

Adaptive Resistance within Biofilm Architectures

Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which provides significant protection against antimicrobial agents. nih.gov This protective environment allows for the development of adaptive resistance, a phenomenon where bacteria transiently increase their tolerance to antibiotics. Biofilm-associated cells can be up to 1,000 times more resistant to antibiotics than their free-floating, planktonic counterparts. nih.gov The mechanisms contributing to this recalcitrance are multifactorial and include the physical barrier of the matrix, altered metabolic states, the presence of dormant persister cells, and genetic adaptations. nih.govfrontiersin.org

Exposure to certain antibiotics can induce the expression of resistance-related enzymes within the biofilm. nih.gov For instance, in Pseudomonas aeruginosa, exposure to aminoglycosides is known to induce adaptive resistance, primarily through the action of RND-type efflux pumps. researchgate.net This adaptive process is also relevant for fluoroquinolones, as studies have shown that P. aeruginosa adapted to one fluoroquinolone, ciprofloxacin, can develop higher biofilm formation capabilities. researchgate.net The complex and heterogeneous nature of biofilms allows for various molecular pathways to contribute to high levels of resistance, making them a significant challenge in overcoming chronic infections. environcj.in

Transcriptional Regulation of Resistance Genes (e.g., ahslyA)

The expression of antibiotic resistance is often controlled at the genetic level through the transcriptional regulation of specific resistance genes. Enoxacin has been shown to directly influence bacterial gene expression. A primary mechanism of enoxacin is the inhibition of DNA gyrase, which alters DNA structure and can trigger cellular stress responses. nih.gov Even at concentrations below the minimum inhibitory level, enoxacin can induce the bacterial SOS response system. nih.gov This is a global response to DNA damage that involves the regulation of numerous genes.

Furthermore, enoxacin has been observed to inhibit the induced expression of genes, such as the lacZ-encoded beta-galactosidase, regardless of whether the gene is located on the chromosome or on plasmids. nih.gov This inhibitory effect on gene expression is considered a factor, in addition to gyrase inhibition, in its antimicrobial activity. nih.gov The regulation of resistance can be managed by complex networks involving repressor proteins like the TetR family or global repressors such as the histone-like nucleoid-structuring protein (H-NS), which controls the expression of genes related to resistance against quinolones and other antibiotics. nih.govfrontiersin.org While the specific transcriptional regulation of the ahslyA gene by enoxacin gluconate is not detailed in available research, the known ability of enoxacin to modulate bacterial gene expression, including SOS response and plasmid-based gene activity, provides a clear framework for its influence on resistance gene regulation. nih.gov

Plasmid-Mediated Resistance Element Transfer

Plasmids are extrachromosomal DNA molecules that can carry and transfer genes between bacteria, including those conferring antibiotic resistance. wikipedia.org This process, known as horizontal gene transfer, is a major contributor to the rapid spread of multidrug resistance (MDR). wikipedia.org Plasmids often carry multiple resistance genes, and their transfer between bacteria occurs most commonly through a process called conjugation. wikipedia.org

The role of fluoroquinolones in this process can be complex. Some studies indicate that antibiotics can influence the frequency of plasmid transfer. For example, the fluoroquinolone enrofloxacin (B1671348) has been shown to promote the conjugal transfer of a plasmid carrying the qnrS resistance gene between E. coli and Salmonella. nih.gov Conversely, research on enoxacin has demonstrated that it can reduce the conjugal transfer of R plasmids. nih.gov This suggests that enoxacin may interfere with the mechanisms of plasmid transfer, potentially by inhibiting the expression of genes required for the process. nih.gov The ability of plasmids to carry and transfer resistance genes for quinolones, often alongside genes for resistance to other antibiotic classes like beta-lactams, makes plasmid-mediated resistance a critical focus in understanding the spread of resistance. wikipedia.orggardp.org

Table 1: Mechanisms of Plasmid-Mediated Resistance Transfer

Mechanism Description Key Features
Conjugation Transfer of genetic material between bacterial cells through direct contact, often via a pilus. wikipedia.org Requires a transferable plasmid (e.g., F-plasmid, R-plasmid). Can transfer multiple resistance genes at once. wikipedia.org
Transformation Uptake of naked DNA from the environment by a bacterial cell. The recipient cell must be in a state of "competence." Less common for large plasmid transfer than conjugation.

| Transduction | Transfer of bacterial DNA from one bacterium to another via a bacteriophage (virus). | The phage mistakenly packages bacterial DNA instead of its own viral DNA. |

Advanced In Vitro Models for Mechanistic Exploration

Application of Organ-on-a-Chip Systems in Efficacy Studies

Organ-on-a-chip systems are advanced microfluidic cell culture devices that simulate the activities, mechanics, and physiological responses of entire organs and organ systems. These models represent a significant leap forward from traditional 2D cell cultures, offering a more physiologically relevant environment for studying drug efficacy and mechanisms of action. In the context of Enoxacin Gluconate, organ-on-a-chip systems could be used to model specific sites of infection, such as lung, kidney, or bladder chips. By recreating the microenvironment of these tissues, researchers can study the penetration of Enoxacin Gluconate into the target tissue, its efficacy against bacteria residing within that organ-specific context, and potential interactions with human cells. This technology allows for the investigation of drug performance under conditions that more closely mimic in vivo human physiology, providing valuable data during preclinical development.

High-Throughput Screening Methodologies for Compound Activity

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands of chemical compounds for a specific biological activity. mdpi.comnih.gov This automated process utilizes robotics, detectors, and data processing software to conduct a massive number of assays in a short time. nih.gov For a compound like Enoxacin Gluconate, HTS methodologies are employed to characterize its activity against a wide range of bacterial strains or to screen for synergistic effects with other compounds.

| Applications | Used for primary hit identification, toxicity screening, and characterizing metabolic data. mdpi.comjapsonline.com | Drug discovery, toxicology studies, synergistic compound screening. |

Co-culture Models for Mimicking Complex Biological Environments

In vitro co-culture models are instrumental in preclinical research for simulating the complex cellular interactions that occur within biological tissues. These systems offer a more physiologically relevant environment compared to traditional monoculture systems, enabling a deeper understanding of a compound's mechanism of action. For Enoxacin Gluconate, co-culture models have been particularly valuable in elucidating its effects in scenarios involving host-pathogen interactions and the interplay between different cell types in pathological conditions.

One significant application of co-culture models has been in the investigation of implant-associated infections, where both bacterial biofilms and host cell responses play a critical role. Research has utilized co-culture systems of bacteria, such as Staphylococcus aureus, with mammalian cells like bone marrow macrophages (BMMs) to study the dual action of enoxacin. frontiersin.org In these models, enoxacin not only demonstrates its antibacterial properties by inhibiting biofilm formation but also influences the behavior of the host's cells. frontiersin.org

Specifically, studies have shown that in a co-culture environment designed to mimic bone-related infections, enoxacin can suppress the differentiation of osteoclasts, which are cells responsible for bone resorption. frontiersin.org For instance, when BMMs were stimulated to differentiate into mature osteoclasts in the presence of enoxacin, a significant, concentration-dependent decrease in osteoclast formation was observed. frontiersin.org This suggests that beyond its direct antibacterial effects, enoxacin can modulate host cellular pathways involved in the pathology of bone loss during infection.

The use of co-culture models allows for the simultaneous assessment of a drug's effect on multiple components of a disease state. For example, the efficacy of an enoxacin delivery system was evaluated by co-culturing S. aureus with the system and measuring the resulting biofilm formation. frontiersin.org These experiments reveal the compound's ability to interfere with bacterial colonization in a setting that more closely resembles the in vivo environment. frontiersin.org

Furthermore, co-culture systems have been employed to explore the anticancer effects of enoxacin. While many studies focus on its direct cytotoxicity to cancer cells, such as osteosarcoma cell lines, co-culture models involving cancer cells and other cell types from the tumor microenvironment, like osteoblasts, are crucial for understanding its broader impact. nih.gov The interaction between different cell populations can influence drug response, and co-culture setups provide a platform to study these complex dynamics.

Interactive Table: Effect of Enoxacin Delivery System in a Co-culture Model

This table summarizes the findings from a study where Staphylococcus aureus (ATCC25923) was co-cultured with different treatments to assess biofilm formation. The absorbance values from crystal violet staining indicate the amount of biofilm.

GroupTreatmentMean Absorbance (Crystal Violet Staining)Outcome on Biofilm FormationReference
TSB + B (Control)Tryptic Soy Broth with BacteriaHighSignificant Biofilm frontiersin.org
Eno + B10 µg/ml Enoxacin with BacteriaDecreasedBiofilm Formation Reduced frontiersin.org
L-Eno@MSN-D + BLow concentration (5 µg/ml) of Enoxacin-loaded Mesoporous Silica Nanoparticles with BacteriaDecreasedBiofilm Formation Reduced frontiersin.org
H-Eno@MSN-D + BHigh concentration (10 µg/ml) of Enoxacin-loaded Mesoporous Silica Nanoparticles with BacteriaSignificantly DecreasedSuperior Antibacterial Effect frontiersin.org

Structure Activity Relationship Sar and Computational Modeling of Enoxiacin Gluconate

Principles and Methodologies of Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that correlates the chemical structure of a compound with its biological activity. The primary goal is to identify the key structural features, or pharmacophores, that are essential for the desired therapeutic effect. For Enoxacin (B1671340), a second-generation fluoroquinolone, SAR studies have elucidated the critical roles played by different parts of its 1,8-naphthyridine (B1210474) core structure. mdpi.com

Key research findings on the SAR of Enoxacin highlight several crucial structural elements:

The Carboxylic Acid at C3: The carboxyl group at the 3rd carbon position is essential for its antibacterial action. mdpi.com This group, along with the ketone at the C4 position, is critical for binding to the target enzyme, DNA gyrase. nih.govpatsnap.com

The Fluorine Atom at C6: The introduction of a fluorine atom at the C6 position (or C5 in the 1,8-naphthyridine numbering) dramatically increases the antibacterial potency and broadens the spectrum of activity compared to its non-fluorinated predecessor, nalidixic acid. nih.gov This substitution enhances the inhibition of DNA gyrase.

The Piperazinyl Group at C7: The piperazinyl substituent at the C7 position is a key determinant of the antibacterial spectrum and potency. mdpi.com Modifications to this ring can alter the compound's activity against different types of bacteria, including both Gram-positive and Gram-negative species. mdpi.com

The 1,8-Naphthyridine Core: The fused bicyclic ring system provides the fundamental scaffold for the molecule. The nitrogen atom at the 8th position is considered a crucial structural element for the anticancer activity observed in some derivatives. mdpi.com

These relationships are typically determined by synthesizing a series of analogues where specific parts of the molecule are systematically modified, followed by in-vitro testing to measure the resulting changes in biological activity.

Position of ModificationStructural FeatureObserved Effect on Antibacterial Activity
N1Ethyl groupContributes to high potency; modifications can alter pharmacokinetics. mdpi.com
C3Carboxylic acidEssential for DNA gyrase binding and antibacterial action. mdpi.com
C4Keto groupCrucial for binding to the target enzyme. patsnap.com
C6Fluorine atomSignificantly enhances potency and broadens the spectrum of activity. nih.gov
C7Piperazinyl ringModulates antibacterial spectrum and potency against various bacterial strains. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and statistical evolution of SAR. wikipedia.org It aims to create a mathematical model that quantitatively correlates the chemical structure of a series of compounds with their biological activity. libretexts.org This predictive model can then be used to estimate the activity of novel, yet-to-be-synthesized derivatives, thereby streamlining the drug discovery process. wikipedia.orgfrontiersin.org

The first step in QSAR modeling is to represent the chemical structures numerically using molecular descriptors. These descriptors can be categorized into several classes:

Physicochemical Descriptors: These include properties like hydrophobicity (LogP), molecular weight, and polar surface area.

Topological Descriptors: These describe the connectivity and branching of atoms within the molecule.

Electronic Descriptors: These quantify the electronic properties, such as atomic charges and dipole moments.

Steric Descriptors: These relate to the three-dimensional shape and size of the molecule.

For Enoxacin and its derivatives, relevant descriptors would likely capture the electronic effects of the fluorine atom, the steric bulk of substituents at the N1 and C7 positions, and the hydrogen bonding capacity of the C3-carboxyl group.

Once descriptors are calculated for a set of Enoxacin analogues with known biological activities, a mathematical model is constructed using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). The model takes the form of an equation:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where D represents the molecular descriptors and c represents their regression coefficients.

Crucially, the model must be rigorously validated to ensure its predictive power is robust and not a result of chance correlation. nih.gov Common validation techniques include:

Internal Validation (Cross-validation): The dataset is repeatedly split into training and testing sets to assess the model's stability and predictive accuracy.

External Validation: The model's ability to predict the activity of an external set of compounds (not used in model development) is evaluated.

A validated QSAR model for Enoxacin derivatives would offer valuable predictive insights. By analyzing the coefficients in the QSAR equation, researchers can determine the relative importance of different molecular properties. For example, a large positive coefficient for a descriptor related to the size of the C7 substituent might indicate that bulkier groups at this position enhance activity. This information guides the rational design of new derivatives with potentially improved potency or a more desirable activity spectrum.

Computational Chemistry Approaches for Molecular Interactions

Computational chemistry provides powerful tools to visualize and analyze the interactions between a drug molecule and its biological target at an atomic level. These methods complement experimental SAR and QSAR studies by providing a mechanistic rationale for the observed activities.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand, e.g., Enoxacin) when bound to another (the receptor, e.g., a target enzyme). nih.govnih.gov The primary targets for Enoxacin are the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication. patsnap.comdrugbank.com

Docking simulations of Enoxacin within the active site of DNA gyrase reveal key molecular interactions that stabilize the drug-enzyme-DNA complex:

Hydrogen Bonding: The carboxylate group at C3 is critical for forming hydrogen bonds with amino acid residues (such as serine and aspartate) in the enzyme's active site.

Metal Ion Coordination: A magnesium ion (Mg²⁺) often mediates the interaction between the C3-carboxylate and C4-keto groups of the quinolone and specific residues of the enzyme. nih.gov

Hydrophobic Interactions: The aromatic naphthyridine core and the N1-ethyl group engage in hydrophobic interactions with nonpolar residues in the binding pocket.

These simulations provide a three-dimensional structural basis for the experimentally observed SAR, explaining why certain structural features are essential for activity.

Hypothetical Key Interactions of Enoxacin with DNA Gyrase Active Site from Molecular Docking
Enoxacin MoietyInteracting Enzyme Residue (Example)Type of Interaction
C3-Carboxylic AcidSerine, AspartateHydrogen Bonding, Mg²⁺ Coordination nih.gov
C4-Keto GroupWater molecule, Mg²⁺Hydrogen Bonding, Mg²⁺ Coordination
1,8-Naphthyridine CoreValine, IsoleucineHydrophobic/van der Waals Interactions
N1-Ethyl GroupAlanineHydrophobic Interactions
C7-Piperazinyl GroupAspartate, GlutamateHydrogen Bonding/Electrostatic Interactions

Molecular Dynamics Simulations for Ligand-Target Stability

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time, providing critical insights into the stability of a ligand-target complex. japsonline.com For Enoxacin, MD simulations would be employed to model its interaction with its primary bacterial targets, DNA gyrase and topoisomerase IV. These simulations can predict the dynamic behavior of the Enoxacin molecule within the enzyme's binding pocket, confirming whether the binding pose identified by molecular docking is stable. semanticscholar.org

The analysis of an MD simulation trajectory yields key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). researchgate.net A low and stable RMSD value for the ligand throughout the simulation suggests that it remains securely bound in its initial conformation, indicating a stable complex. nih.gov Conversely, high RMSD fluctuations might indicate ligand dissociation or a shift to a different binding mode. semanticscholar.org RMSF analysis helps identify the flexibility of individual amino acid residues in the protein upon ligand binding, highlighting which parts of the protein are crucial for the interaction. researchgate.net

While specific MD simulation studies focused exclusively on Enoxacin are not extensively detailed in publicly available literature, the methodology is standard for analyzing fluoroquinolones. For instance, MD simulations performed on other fluoroquinolones like moxifloxacin (B1663623) with DNA gyrase have been used to explore the physics-based dynamic behavior of the complex over hundreds of nanoseconds. fortunejournals.com Such studies confirm the stability of interactions and help elucidate the molecular mechanism of inhibition. fortunejournals.com

ParameterIndication for a Stable ComplexInterpretation
Ligand RMSDLow and converged value (e.g., < 3 Å)The ligand maintains a stable binding pose within the target's active site throughout the simulation.
Protein Backbone RMSDStable fluctuation around an average valueThe overall structure of the protein target is not significantly destabilized by the ligand's presence.
Binding Pocket RMSFLow fluctuation values for key residuesThe amino acids critical for binding the ligand are rigid and maintain their interaction-forming conformation.

Quantum Mechanical Calculations for Electronic Properties

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, which are fundamental to its reactivity and interactions. ijcce.ac.iraps.org These calculations can determine the distribution of electron density, molecular orbital energies, and other electronic descriptors. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org

The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. scirp.org A small HOMO-LUMO gap suggests that a molecule is more polarizable and can be more readily excited, which often correlates with higher chemical reactivity and biological activity. scirp.org For Enoxacin, these calculations would reveal insights into its ability to participate in charge-transfer interactions within the biological target's active site.

While specific DFT studies on the Enoxacin molecule itself are not prominent, research on its core chemical scaffold, quinoline (B57606), provides valuable analogous data. DFT studies on quinoline have calculated its HOMO-LUMO energy gap, explaining the eventual charge transfer interactions that occur within the molecule, which are considered responsible for its bioactivity. scirp.org

ParameterCalculated Value for Quinoline (eV) scirp.orgSignificance
HOMO Energy-6.646Represents the ability to donate an electron.
LUMO Energy-1.816Represents the ability to accept an electron.
HOMO-LUMO Energy Gap4.83A smaller gap correlates with higher reactivity and potential for charge-transfer interactions, which are linked to bioactivity.

Pharmacophore Modeling for De Novo Design

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model can be generated based on the structure of the target protein (structure-based) or a set of known active ligands (ligand-based). nih.gov This model serves as a 3D query for virtual screening of compound libraries to find new molecules with potential activity or for the de novo design of entirely new chemical entities. nih.govnih.gov

For a compound like Enoxacin, a pharmacophore model would be generated from the crystal structure of its target, DNA gyrase, complexed with an inhibitor. acs.org Such models have been successfully developed for the DNA gyrase B subunit, identifying key features essential for inhibition. researchgate.netnih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions, which correspond to specific interactions with amino acid residues in the enzyme's active site, such as Asp73, Val71, and Arg136. acs.org

By understanding this required spatial arrangement of features, medicinal chemists can design novel molecules that fit the pharmacophore, with the goal of improving potency, selectivity, or pharmacokinetic properties compared to existing drugs like Enoxacin. nih.govnih.gov

Pharmacophoric FeatureCorresponding Interaction with DNA Gyrase BImportance in De Novo Design
Hydrogen Bond Acceptor (HBA)Forms hydrogen bonds with donor residues like Arg136. acs.orgCrucial for anchoring the ligand in the active site.
Hydrogen Bond Donor (HBD)Forms hydrogen bonds with acceptor residues like Asp73. acs.orgProvides specificity and contributes to binding affinity.
Hydrophobic Group (Hy)Engages in van der Waals interactions with hydrophobic residues like Val43, Ala47, and Ile78. acs.orgOccupies hydrophobic pockets to enhance binding and stability.

In Silico Prediction of Biological Activity and Resistance Mechanisms

Biological Activity Prediction: In silico methods are increasingly used to predict new therapeutic applications for existing drugs, a process known as drug repositioning. Computational analyses have suggested that Enoxacin may have biological activities beyond its antibacterial effects. A notable in silico study proposed Enoxacin as a potential inhibitor of SARS-CoV-2. nih.govresearchgate.net This prediction is based on Enoxacin's known ability to enhance the RNA interference (RNAi) pathway by binding to the TAR RNA binding protein (TRBP). nih.govresearchgate.net This interaction is thought to stimulate the degradation of the viral RNA genome and upregulate microRNAs (miRNAs) that can silence viral components and host proteins necessary for viral replication. nih.govnih.gov This unique mechanism as a small-molecule enhancer of microRNA (SMER) maturation also underlies its investigated anticancer activities. mdpi.comnih.govnih.gov

Resistance Mechanism Prediction: The primary mechanism of bacterial resistance to fluoroquinolones like Enoxacin involves mutations in the genes encoding its targets, DNA gyrase (gyrA) and topoisomerase IV (parC). researchgate.net These mutations typically occur in a specific region known as the Quinolone Resistance-Determining Region (QRDR). mdpi.com Computational methods, especially molecular docking and MD simulations, are vital for understanding how these mutations confer resistance. In silico studies can model the mutant protein structure and predict how changes in amino acids (e.g., Ser83 to Leu in GyrA) reduce the binding affinity of the drug. scispace.com By comparing the binding energy and interaction patterns of Enoxacin with both the wild-type and mutant enzymes, researchers can quantify the impact of resistance mutations. mdpi.com This knowledge is crucial for the computational design of new fluoroquinolone analogs that can effectively inhibit these resistant enzymes. scispace.commpu.edu.mo

Prediction AreaIn Silico FindingUnderlying MechanismReference
Antiviral Activity (SARS-CoV-2)Enoxacin may inhibit viral replication.Enhancement of the RNAi pathway via binding to TRBP, leading to viral RNA degradation and miRNA upregulation. nih.govresearchgate.net
Anticancer ActivityEnoxacin exhibits cytotoxic effects on cancer cells.Acts as a Small-Molecule Enhancer of microRNA (SMER) maturation, dysregulating miRNA biogenesis. mdpi.comnih.gov
Resistance MechanismReduced binding affinity to target enzymes.Mutations in the Quinolone Resistance-Determining Region (QRDR) of DNA gyrase (GyrA). researchgate.netmdpi.comscispace.com

Advanced Analytical Methodologies for Enoxiacin Gluconate Characterization

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are fundamental for separating Enoxiacin Gluconate from potential impurities, degradation products, and related substances. These techniques provide quantitative data on the purity of the active pharmaceutical ingredient.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as the primary technique for the purity and quantitative analysis of Enoxacin (B1671340), the active moiety in this compound. A validated reversed-phase HPLC (RP-HPLC) method provides a reliable and robust approach for its determination.

Method development involves the systematic optimization of chromatographic conditions to achieve adequate separation and resolution of the analyte from other components. A notable method developed for the simultaneous determination of enoxacin and its metabolite involves a liquid-liquid extraction step followed by isocratic chromatography on a reversed-phase analytical column. nih.gov The use of tetrabylammonium hydroxide (B78521) as an ion-pairing agent in the mobile phase is critical for achieving the desired retention and separation. nih.gov

Validation of the HPLC method is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure the results are accurate and reproducible. Key validation parameters include specificity, linearity, precision, accuracy, and the limits of detection (LOD) and quantitation (LOQ). nih.gov A well-validated method demonstrates linearity over a specified concentration range, with precision typically below 9% and accuracy recoveries between 94% and 108%. nih.gov

Interactive Table: Example of HPLC Method and Validation Parameters for Enoxacin Analysis
ParameterCondition / ValueReference
Chromatographic Conditions
ColumnReversed-Phase Analytical Column nih.gov
Mobile Phase20.9% (v/v) Acetonitrile in Buffer (pH 2.1) with Tetrabutylammonium Hydroxide nih.gov
DetectionUV Absorbance at 340 nm nih.gov
Retention Time (Enoxacin)5.2 minutes nih.gov
Validation Parameters
Linearity Range (Plasma)20 to 1000 ng/mL nih.gov
Linearity Range (Tissue)50 to 2500 ng/g nih.gov
Precision< 9% nih.gov
Accuracy (% Recovery)94% to 108% nih.gov
Limit of Quantitation (Plasma)20 ng/mL nih.gov
Limit of Quantitation (Tissue)50 ng/g nih.gov
Limit of Detection (Plasma)10 ng/mL nih.gov
Limit of Detection (Tissue)25 ng/g nih.gov

Gas Chromatography (GC) for Volatile Components (if applicable)

While this compound itself is a non-volatile salt, Gas Chromatography (GC) is a critical technique for ensuring its quality by analyzing volatile organic impurities. These impurities, often referred to as residual solvents, may be present from the manufacturing process. shimadzu.com Regulatory guidelines, such as ICH Q3C, mandate the control of these solvents based on their toxicity. nih.gov

The preferred method for this analysis is static headspace GC (HS-GC), often coupled with a Flame Ionization Detector (FID). nih.govresearchgate.net In this technique, the drug substance is dissolved in a suitable high-boiling-point solvent in a sealed vial and heated. This allows any volatile residual solvents to partition into the gas phase (the headspace) above the sample. An aliquot of this headspace gas is then injected into the GC system. nih.gov This approach prevents the non-volatile drug substance from contaminating the GC column, leading to longer column life and improved reproducibility. nih.gov The method is validated for specificity, linearity, and sensitivity for all potential residual solvents used in the synthesis.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is an advanced chromatographic technique that serves as a powerful alternative to traditional HPLC for pharmaceutical analysis. nih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary component of the mobile phase. mdpi.com The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiency compared to liquid chromatography. nih.govmdpi.com

While specific applications of SFC for this compound are not widely published, the technique is well-suited for the analysis of a broad range of pharmaceutical compounds, from non-polar to polar. mdpi.com Its advantages include significantly reduced analysis times, making it ideal for high-throughput screening, and a drastic reduction in the consumption of organic solvents, positioning it as an environmentally friendly "green" chemistry technique. mdpi.comchromatographyonline.com Modern SFC instruments offer performance comparable to Ultra-High-Performance Liquid Chromatography (UHPLC) and can be readily coupled with mass spectrometry (SFC-MS) for enhanced impurity profiling and identification. nih.gov

Spectroscopic Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules like this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular architecture.

¹H NMR (Proton NMR): This experiment identifies all the hydrogen atoms in the molecule. The chemical shift of each proton provides information about its electronic environment, while the splitting patterns (multiplicity) reveal the number of neighboring protons, establishing connectivity. For this compound, ¹H NMR would confirm the presence of the ethyl group, the protons on the naphthyridine and piperazine (B1678402) rings of the Enoxacin moiety, and the distinct protons of the gluconate chain.

¹³C NMR (Carbon NMR): This experiment detects all the carbon atoms in the structure. The chemical shift of each carbon is characteristic of its functional group (e.g., C=O, aromatic C, aliphatic CH₂, CH₃). This data confirms the carbon skeleton of both the Enoxacin and gluconate components.

2D NMR (COSY, HMQC/HSQC, HMBC): Two-dimensional experiments are used to resolve complex spectra and definitively establish atomic connectivity.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, identifying adjacent protons within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded carbon and proton atoms (¹³C-¹H).

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different structural fragments and assigning quaternary carbons.

Together, these NMR experiments provide irrefutable proof of the structure of this compound, confirming the identity of both the active drug and the counter-ion.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a vital tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, provides a highly accurate mass measurement of the intact molecule.

The molecular formula of Enoxacin is C₁₅H₁₇FN₄O₃, with a monoisotopic mass of 320.1285 Da. nih.gov The gluconate counter-ion adds further mass. ESI-MS analysis would typically show the protonated molecule of Enoxacin, [M+H]⁺, at m/z 321.1358.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation of the parent ion. In an MS/MS experiment, the selected precursor ion (e.g., the [M+H]⁺ of Enoxacin) is fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern serves as a structural fingerprint. For Enoxacin, characteristic fragmentation pathways would involve cleavages of the piperazine ring and losses from the naphthyridine core. This fragmentation data is invaluable for confirming the identity of the compound in complex matrices and for identifying unknown impurities or degradation products. icm.edu.plnih.gov

Interactive Table: Molecular Identity of Enoxacin
PropertyValueReference
Molecular FormulaC₁₅H₁₇FN₄O₃ nih.gov
Average Molecular Weight320.32 g/mol nih.gov
Monoisotopic Mass320.12846858 Da nih.gov
Ionization Mode (Typical)Electrospray Ionization (ESI) mzcloud.org
Expected [M+H]⁺ Ionm/z 321.1358Calculated

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Purity

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful analytical techniques essential for the characterization of Enoxacin Gluconate. These methods provide critical information regarding the compound's functional groups, electronic transitions, and purity.

Infrared (IR) Spectroscopy is employed to identify the characteristic functional groups present in the Enoxacin Gluconate molecule. The IR spectrum arises from the vibrations of chemical bonds upon absorption of infrared radiation. The Enoxacin component possesses several key functional groups, including a carboxylic acid, a ketone (oxo-group), a piperazinyl group, and a C-F bond associated with the fluoroquinolone core. nih.govmdpi.com The gluconate component is a polyhydroxycarboxylic acid, characterized by multiple hydroxyl (-OH) groups and a carboxyl group. atamanchemicals.comwikipedia.org

The resulting IR spectrum of Enoxacin Gluconate is expected to exhibit a complex but interpretable pattern of absorption bands. Broad absorption bands in the region of 3500-3000 cm⁻¹ would indicate the O-H stretching vibrations from the numerous hydroxyl groups of the gluconate moiety and the carboxylic acid. The C=O stretching vibrations from the carboxylic acid and the ketone group of the enoxacin structure would likely appear as strong, sharp peaks in the 1750-1650 cm⁻¹ region. Additional characteristic peaks corresponding to C-N stretching of the piperazine ring, C-O stretching of the carboxylic acid and hydroxyl groups, and the C-F stretching vibration would also be present, confirming the identity of the compound.

Table 1: Expected Infrared Absorption Bands for Enoxacin Gluconate

Functional GroupComponentExpected Wavenumber (cm⁻¹)Vibration Type
O-H (Hydroxyl & Carboxylic Acid)Enoxacin & Gluconate3500 - 3000 (Broad)Stretching
C-H (Alkyl & Aromatic)Enoxacin & Gluconate3000 - 2850Stretching
C=O (Carboxylic Acid & Ketone)Enoxacin1750 - 1650 (Strong)Stretching
C=C (Aromatic)Enoxacin1600 - 1450Stretching
C-N (Piperazine)Enoxacin1350 - 1000Stretching
C-O (Hydroxyl & Carboxylic Acid)Gluconate1300 - 1000Stretching
C-F (Aromatic)Enoxacin1250 - 1000Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for quantitative analysis and purity assessment. The fluoroquinolone structure of enoxacin is the primary chromophore, responsible for absorbing UV light. Studies on enoxacin have identified two main absorption bands. researchgate.net A major absorption peak is typically observed around 266-275 nm, with a secondary, minor band appearing at a longer wavelength, approximately 345 nm. researchgate.netactapharmsci.com The gluconate portion of the salt does not absorb significantly in this region of the UV spectrum. scispace.com The intensity of the absorption is directly proportional to the concentration of the compound in a solution, a principle utilized in quantitative assays. The purity of Enoxacin Gluconate can be assessed by comparing the spectrum of a sample to that of a reference standard; the absence of extraneous peaks suggests high purity.

Table 2: UV-Vis Absorption Maxima for Enoxacin

Wavelength (λmax)RegionAssociated Transition
~275 nmUV-Bπ → π
~345 nmUV-An → π

Other Analytical Techniques for Compound Integrity

Beyond spectroscopic methods, a range of other analytical techniques are crucial for a comprehensive understanding of Enoxacin Gluconate's physical and chemical properties, including its crystalline structure, thermal stability, and behavior in solution.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD), particularly powder XRD (PXRD), is an indispensable technique for the analysis of solid-state materials. farmaceut.org It is used to investigate the crystalline nature of Enoxacin Gluconate. When a beam of X-rays is directed at a crystalline sample, the rays are diffracted in a unique pattern of intensities and angles. This diffraction pattern serves as a fingerprint for the specific crystalline lattice structure of the compound. mdpi.com

For Enoxacin Gluconate, XRD analysis confirms whether the material is crystalline or amorphous. If crystalline, the technique can identify the specific polymorphic form, as different crystal packing arrangements will produce distinct diffraction patterns. farmaceut.orgmdpi.com This is critical in pharmaceutical development, as different polymorphs can have varying physical properties. The XRD pattern, characterized by the positions (2θ angles) and relative intensities of the diffraction peaks, provides definitive proof of the compound's solid-state identity and purity.

Thermal Analysis (e.g., DSC, TGA) for Stability Studies

Thermal analysis techniques are employed to study the effect of temperature on the physical and chemical properties of Enoxacin Gluconate, providing vital information about its stability and integrity.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. ami-instruments.com A DSC thermogram can reveal endothermic events such as melting, dehydration, and glass transitions, as well as exothermic events like crystallization and decomposition. nih.gov For Enoxacin Gluconate, DSC would be used to determine its melting point, which is a key indicator of purity. The presence of impurities typically broadens the melting peak and lowers the melting temperature. DSC can also detect polymorphic transitions, which appear as peaks on the thermogram prior to the final melting point. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. nih.gov TGA is particularly useful for determining the presence of water (hydration) or residual solvents in the Enoxacin Gluconate salt. A weight loss step at a temperature below or around 100°C often corresponds to the loss of water, while weight loss at higher temperatures indicates thermal decomposition of the compound. nih.gov By analyzing the TGA curve, one can quantify the amount of volatile components and determine the temperature at which the compound begins to degrade, which is a critical parameter for assessing its thermal stability.

Potentiometric and Conductometric Methods for Ionization State Determination

Potentiometric and conductometric titrations are electrochemical methods used to determine the concentration and ionization behavior of Enoxacin Gluconate in solution.

Potentiometric Titration involves measuring the change in potential (voltage) of a solution as a titrant is added. For Enoxacin, which has an acidic carboxylic group, a titration with a standard base like sodium hydroxide (NaOH) can be performed. actapharmsci.com By monitoring the pH (a measure of potential) with a glass electrode as the base is added, a titration curve is generated. The equivalence point, where the acid has been completely neutralized by the base, is identified by a sharp inflection in the S-shaped curve. actapharmsci.com This allows for the precise quantification of the acidic moiety of the enoxacin molecule and provides information about its pKa value.

Conductometric Titration measures the electrical conductivity of the solution during a titration. The conductivity of a solution depends on the concentration and mobility of the ions present. scispace.comdavidpublisher.com During the titration of Enoxacin Gluconate with NaOH, highly mobile hydrogen ions (H+) from the carboxylic acid are replaced by less mobile sodium ions (Na+), causing an initial decrease or slight change in conductivity. After the equivalence point, the addition of excess NaOH introduces highly mobile hydroxide ions (OH-), leading to a sharp increase in conductivity. The equivalence point is determined graphically by the intersection of the two lines of the titration curve. actapharmsci.com This method is effective for determining the total acidic content and confirming the ionization state of the compound in solution. davidpublisher.com

Future Research Trajectories and Unexplored Avenues for Enoxiacin Gluconate

Exploration of Novel Enoxacin (B1671340) Gluconate Derivatives with Enhanced Research Utility

The quest for new chemotherapeutic molecules is a persistent challenge, driven by the emergence of resistance to existing drugs. mdpi.com The structural framework of quinolones, including enoxacin, offers a versatile scaffold for the synthesis of a wide array of derivatives. mdpi.comresearchgate.net Future research should prioritize the design and synthesis of novel enoxacin gluconate derivatives with enhanced potency and research utility. mdpi.com

Key areas for exploration include:

Structural Diversification: Systematic modifications at the C3 and C7 positions of the quinolone structure can be explored to generate new analogues. preprints.orgnih.gov For instance, the introduction of different heterocyclic rings as bioisosteres for the C-3 carboxylic acid group could be investigated. acs.org

Enhanced Bioactivity: Research efforts could focus on developing derivatives with improved activity against resistant microbial strains or with novel biological activities beyond its antimicrobial properties, such as anticancer or antiviral effects. preprints.orgmdpi.com A derivative of enoxacin, bis-enoxacin, has already shown potential in inhibiting osteoclast formation and bone resorption. researchgate.net

Prooxidative and microRNA-Interfering Activity: Enoxacin is noted for its unique ability to regulate microRNA biogenesis, setting it apart from other fluoroquinolones. preprints.org Further investigation into derivatives that enhance this activity could open new avenues for research into gene regulation and its therapeutic implications. preprints.orgresearchgate.net

Recent reviews have highlighted various synthetic methodologies that allow for versatile and efficient synthesis of enoxacin derivatives, providing a solid foundation for future explorations in this area. preprints.orgnih.gov

Investigating Synergistic Effects with Other Antimicrobial Research Agents in Vitro

The combination of antimicrobial agents is a strategy employed to enhance efficacy and potentially overcome resistance. oup.com While the synergistic potential of fluoroquinolones, in general, has been studied, specific data on enoxacin gluconate is an area ripe for further investigation.

In vitro studies have shown that the synergistic effects of fluoroquinolones with other antimicrobials can be variable and dependent on the specific combination and the bacterial species being tested. nih.govnih.gov For instance, combinations of enoxacin with agents like cefsulodin (B1200230) and piperacillin (B28561) have demonstrated synergy against Pseudomonas aeruginosa. nih.gov However, no synergy was observed with other combinations against Staphylococcus aureus. nih.gov

Future in vitro research on enoxacin gluconate could focus on:

Systematic Screening: A comprehensive screening of enoxacin gluconate in combination with a broad panel of antimicrobial agents from different classes (e.g., β-lactams, aminoglycosides, macrolides) against a diverse range of clinically relevant pathogens.

Checkerboard and Time-Kill Assays: Employing standardized methods like the checkerboard agar (B569324) dilution technique and time-kill kinetic studies to quantify the degree of synergy. oup.comnih.gov

Biofilm Models: Investigating the synergistic effects of enoxacin gluconate combinations on bacterial biofilms, as these communities often exhibit increased resistance to single-agent therapies. mdpi.com

Table 1: In Vitro Synergistic Activity of Enoxacin with Other Antibiotics

OrganismCombination AgentSynergy Observed (%)Antagonism Observed
Pseudomonas aeruginosaCefsulodin28.5%No
Pseudomonas aeruginosaPiperacillin17.6%No
Pseudomonas aeruginosaAmikacin3.7%No
EnterobacteriaceaeAztreonam9.3%No
EnterobacteriaceaeLatamoxef3.1%No
EnterobacteriaceaeAmikacin0%No
Staphylococcus aureusOxacillin0%No
Staphylococcus aureusClindamycin0%No
Staphylococcus aureusVancomycin0%No

Source: Adapted from in-vitro antimicrobial activity studies. nih.gov

Application of Proteomics and Genomics to Understand Compound-Induced Cellular Responses

Proteomics and genomics are powerful tools for elucidating the molecular mechanisms of drug action and resistance. nih.govmdpi.combioline.org.br Applying these "omic" technologies to study the effects of enoxacin gluconate can provide a global view of the cellular responses it induces. nih.govnih.gov

Future research in this area could involve:

Differential Proteome Analysis: Comparing the proteomes of bacterial cells treated with enoxacin gluconate to untreated cells to identify proteins that are differentially expressed. nih.govfrontiersin.org This can reveal key pathways affected by the compound, including those involved in energy metabolism, protein synthesis, and stress responses. frontiersin.org

Target Identification and Validation: Proteomic approaches can help validate that the compound's interaction with its intended cellular target, such as DNA gyrase, is the primary cause of its effect. nih.govnih.gov

Resistance Mechanism Elucidation: By comparing the proteomic and genomic profiles of enoxacin-susceptible and resistant strains, researchers can identify proteins and genetic mutations associated with resistance. mdpi.comfrontiersin.org For example, studies on other fluoroquinolones have identified the upregulation of efflux pumps like AcrAB/TolC as a resistance mechanism. frontiersin.org

Transcriptomic Analysis: Analyzing changes in the transcriptome of bacteria upon exposure to enoxacin gluconate can reveal alterations in gene expression, providing insights into the initial cellular response to the compound. plos.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Resistance Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.gov These technologies can analyze vast datasets to identify patterns and make predictions, accelerating the design of new compounds and the prediction of antimicrobial resistance. nih.govmdpi.comasm.org

Future applications for enoxacin gluconate include:

Novel Derivative Design: ML models, such as generative adversarial networks (GANs), can be trained on existing quinolone structures and their activities to design novel enoxacin derivatives with desired properties. nih.gov

Resistance Prediction: ML algorithms can be developed to predict the likelihood of resistance to enoxacin gluconate based on genomic data from bacterial isolates. nih.govresearchgate.netnih.gov These models can identify genetic markers associated with resistance, aiding in surveillance and infection control research. mdpi.com

Structure-Activity Relationship (SAR) Studies: 3D-QSAR (Quantitative Structure-Activity Relationship) models can be built to correlate the three-dimensional structures of enoxacin derivatives with their biological activity, providing insights for rational drug design. mdpi.com

Development of Advanced In Vitro Models for Complex Pathogen-Host Interactions

Traditional two-dimensional (2D) cell culture models have limitations in mimicking the complexity of in vivo environments. corning.com The development and use of advanced three-dimensional (3D) in vitro models can provide a more physiologically relevant platform for studying the effects of enoxacin gluconate on pathogen-host interactions. frontiersin.orgmdpi.comnih.gov

Future research should focus on utilizing models such as:

Spheroids and Organoids: These 3D cellular aggregates can better replicate the cell-cell and cell-matrix interactions that occur in tissues. frontiersin.org For instance, lung organoids could be used to study the efficacy of enoxacin gluconate in the context of respiratory infections. corning.comoup.com

Air-Liquid Interface (ALI) Models: Particularly relevant for respiratory pathogens, ALI models mimic the environment of the lung epithelium, providing a more realistic system for studying infections. oup.com

Organ-on-a-Chip Platforms: These microfluidic devices can model the physiological functions of organs in vitro, offering a high-throughput method to study the interactions between pathogens, host tissues, and antimicrobial compounds. mdpi.com

These advanced models can help bridge the gap between simple in vitro experiments and animal studies, leading to a better understanding of how enoxacin gluconate behaves in a more complex biological context. frontiersin.orgoup.com

Research into Environmental Persistence and Degradation Pathways of the Compound in Laboratory Settings

The environmental fate of antibiotics is a growing concern. Research into the persistence and degradation of enoxacin gluconate in laboratory settings is crucial for understanding its potential environmental impact. Fluoroquinolones, as a class, can be persistent in the environment and may not be readily biodegradable. scielo.br

Future laboratory-based research should investigate:

Biodegradation Studies: Using activated sludge from wastewater treatment plants in controlled laboratory experiments to assess the biodegradability of enoxacin gluconate. ucp.ptresearchgate.netresearchgate.net Studies on other fluoroquinolones have shown that sorption is often the primary removal pathway in such systems, with biodegradation being a slower process. researchgate.net

Identification of Transformation Products: Employing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the metabolites and transformation by-products that may form during degradation processes. ucp.ptresearchgate.net

Influence of Environmental Factors: Systematically studying the effect of variables such as pH, temperature, and the presence of other organic matter on the degradation rate and pathways of enoxacin gluconate. scielo.br

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.